Dibenzo[b,d]furan-1,2,8,9-tetramine
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Overview
Description
Dibenzo[b,d]furan-1,2,8,9-tetramine is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-1,2,8,9-tetramine typically involves multi-step organic reactions. One common method starts with the preparation of dibenzo[b,d]furan through the cyclization of diaryl ethers.
Industrial Production Methods
Industrial production of dibenzo[b,d]furan derivatives often employs metal complex catalysis, such as palladium or copper catalysts, to facilitate the formation of the furan ring and subsequent functionalization . The process may involve high-temperature and high-pressure conditions to ensure efficient yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-1,2,8,9-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid
Major Products Formed
The major products formed from these reactions include various substituted dibenzofurans, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibenzo[b,d]furan-1,2,8,9-tetramine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-1,2,8,9-tetramine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Its effects on cellular processes are mediated through its ability to interact with DNA, proteins, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with no amine groups.
Dibenzo[b,d]thiophene: A sulfur analog with similar structural features.
Polychlorinated dibenzofurans: Chlorinated derivatives with different toxicological profiles
Uniqueness
Dibenzo[b,d]furan-1,2,8,9-tetramine is unique due to the presence of four amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
866362-07-4 |
---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
dibenzofuran-1,2,8,9-tetramine |
InChI |
InChI=1S/C12H12N4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2 |
InChI Key |
YXNDELWRBAWSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=CC(=C3N)N)C(=C1N)N |
Origin of Product |
United States |
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